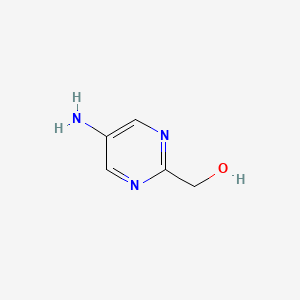

(5-Aminopyrimidin-2-yl)methanol

Description

Overview of Pyrimidine (B1678525) Heterocycles in Chemical and Biological Sciences

Pyrimidines are six-membered aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. This structural motif is fundamental to life, forming the basis of the nucleobases uracil, thymine, and cytosine, which are essential components of RNA and DNA. Beyond their biological role, pyrimidine derivatives have garnered significant attention from chemists and pharmacologists due to their wide-ranging biological activities. The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in a multitude of approved drugs with applications as anticancer, antiviral, antibacterial, and anti-inflammatory agents. namibian-studies.com The ability of the pyrimidine ring to participate in various interactions, including hydrogen bonding and π-stacking, makes it an effective pharmacophore for targeting a diverse array of biological targets.

Importance of Hydroxymethyl-Substituted Pyrimidines as Versatile Building Blocks and Precursors

The introduction of a hydroxymethyl group onto the pyrimidine ring, creating a pyrimidinylmethanol scaffold, significantly enhances its utility as a synthetic intermediate. The hydroxyl functionality provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of other functional groups or the extension of the molecular framework. This versatility makes hydroxymethyl-substituted pyrimidines valuable building blocks in the synthesis of more complex molecules, including potential drug candidates. For instance, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution reactions. This chemical tractability allows for the systematic exploration of the chemical space around the pyrimidine core, a key strategy in drug discovery. The 2-(hydroxymethyl)pyrrolidine head group, a related structural motif, has been identified as crucial for the binding affinity and inhibitory activity of certain kinase inhibitors. nih.gov

Research Context of (5-Aminopyrimidin-2-yl)methanol within Contemporary Organic and Medicinal Chemistry

Within the vast family of pyrimidine derivatives, this compound represents a specific scaffold with potential for further exploration. The presence of both an amino group and a hydroxymethyl group on the pyrimidine ring offers multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries. Aminopyrimidine derivatives are known to possess a wide range of biological activities, including roles as kinase inhibitors. ajrconline.org The amino group can act as a key hydrogen bond donor or acceptor, crucial for binding to biological targets, while the hydroxymethyl group provides a means for further structural elaboration or can itself contribute to binding interactions.

While specific, in-depth research focusing solely on the biological activities of this compound is not extensively documented in publicly available literature, its structural features place it within the broader context of research into novel therapeutics. For example, aminopyrimidine scaffolds are being actively investigated for the development of inhibitors for targets such as Aurora kinases and polo-like kinases, which are implicated in cancer. biosynth.com The dual functionality of this compound makes it a candidate for the synthesis of compounds targeting such enzymes. A plausible synthetic route to this compound could involve the reaction of a suitably protected 5-aminopyrimidine (B1217817) derivative with a source of formaldehyde, followed by deprotection. Another approach could be the reduction of a corresponding 5-aminopyrimidine-2-carboxylic acid or its ester.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₇N₃O |

| Molecular Weight | 125.13 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1240594-54-0 |

| SMILES | C1=C(C=NC(=N1)CO)N |

Related Compounds and their Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound dihydrochloride | C₅H₉Cl₂N₃O | 198.05 | Not Available |

| (2-Aminopyrimidin-5-yl)methanol (B50246) | C₅H₇N₃O | 125.13 | 120747-85-5 |

| 4-Amino-5-hydroxymethyl-2-methylpyrimidine | C₆H₉N₃O | 139.16 | 73-67-6 |

Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

(5-aminopyrimidin-2-yl)methanol |

InChI |

InChI=1S/C5H7N3O/c6-4-1-7-5(3-9)8-2-4/h1-2,9H,3,6H2 |

InChI Key |

GARSQUKBOPVGKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)CO)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Aminopyrimidin 2 Yl Methanol and Analogues

Strategies for the Direct Synthesis of (5-Aminopyrimidin-2-yl)methanol

Direct synthetic routes to this compound are not extensively documented in the literature, often requiring multi-step sequences. A plausible and common strategy involves the construction of the pyrimidine (B1678525) ring followed by functional group interconversions.

One potential pathway begins with the synthesis of a pyrimidine core bearing precursors to the amino and hydroxymethyl groups. For instance, a starting material such as a 2-chloro or 2-methylthio-5-nitropyrimidine derivative can be used. The hydroxymethyl group can be introduced by the reduction of a corresponding ester or aldehyde at the 2-position. Subsequently, the nitro group at the 5-position can be reduced to the desired amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation.

Another approach could involve the use of a pre-functionalized building block. For example, a β-ketoester or β-aldehydoester with a protected amino group at the appropriate position could be reacted with guanidine (B92328) to form the pyrimidine ring directly with the amino functionality in place. The ester or aldehyde group at the 2-position could then be reduced to the hydroxymethyl group. A study on the direct synthesis of 5- and 6-substituted 2-aminopyrimidines utilized a one-step microwave-assisted reaction of β-ketoesters or β-aldehydoesters with guanidine hydrochloride in the presence of potassium carbonate without a solvent. rsc.orgdntb.gov.ua This method offers a potential route if a suitable β-dicarbonyl precursor with a protected amino group can be synthesized.

Regioselective Synthetic Routes to Pyrimidinylmethanol Derivatives

The regioselective synthesis of pyrimidinylmethanol derivatives, particularly those with a 2,5-disubstitution pattern, is crucial for controlling the final structure. The inherent reactivity of the pyrimidine ring often dictates the position of incoming substituents.

A common strategy for achieving regioselectivity is through the use of halogenated pyrimidine intermediates. For example, 2,4-dichloropyrimidines can be selectively functionalized at the C4 position due to its higher reactivity compared to the C2 position. Subsequent manipulation of the C2 position can then be performed. One study reported the synthesis of 2,5-disubstituted pyrimidine derivatives starting from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, where nucleophilic aromatic substitution (SNAr) reactions occurred regioselectively. researchgate.net

Organometallic reagents also play a significant role in regioselective synthesis. For instance, directed ortho-metalation can be employed to introduce substituents at specific positions on the pyrimidine ring.

A recently developed metal-free and regioselective method for the synthesis of 2,4,5-trisubstituted pyrimidines utilizes α-aryl-β,β-ditosyloxy ketones as 1,3-dielectrophilic precursors which are then cyclized with guanidine hydrochloride. rsc.orgrsc.org This approach offers high regioselectivity due to the nature of the starting materials. rsc.orgrsc.org

Multi-Component Reaction Approaches in Pyrimidine Ring Construction

Multi-component reactions (MCRs) have emerged as powerful tools in the synthesis of complex molecules like pyrimidine derivatives, offering advantages such as operational simplicity, atom economy, and the ability to generate diverse molecular libraries in a single step.

One notable MCR for pyrimidine synthesis is the Biginelli reaction, which involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. While the classic Biginelli reaction yields dihydropyrimidines, modifications and variations of this reaction can lead to fully aromatic pyrimidines.

More contemporary MCRs for pyrimidine synthesis often employ different starting materials and catalysts. For example, a three-component reaction of enaminones, malononitrile, and primary amines has been used to synthesize 2-aminopyridine (B139424) derivatives, a strategy that could potentially be adapted for pyrimidine synthesis. nih.gov Another example is a five-component reaction for the synthesis of tetrazole-benzofuran hybrids, showcasing the potential of MCRs in creating complex heterocyclic systems. rsc.org The Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) of an aminopyridine component with an aldehyde and an isocyanide has also been utilized to produce imidazo[1,2-a]pyridine-based inhibitors. frontiersin.org

Catalytic Systems and Green Chemistry Principles in Pyrimidine Synthesis

The development of catalytic systems and the application of green chemistry principles are central to modern organic synthesis, including the production of pyrimidine derivatives. These approaches aim to improve efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.

Catalytic Systems: A variety of catalysts have been employed in pyrimidine synthesis. These include both homogeneous and heterogeneous catalysts. For instance, metal catalysts like palladium and copper are often used in cross-coupling reactions to form C-C and C-N bonds on the pyrimidine ring. researchgate.net Nano-catalysts, such as Ni-doped TiO2 nanoparticles and magnetic Fe3O4@TiO2@NH2@PMo12O40, have been shown to be effective in the synthesis of pyridopyrimidines. rsc.org The use of silica (B1680970) functionalized magnetic nanoparticles (Fe3O4@SiO2) has been reported to enhance the yield of the cyclization step in the synthesis of 2-amino-5-carboethoxy-4-hydroxypyrimidine. asianpubs.org

Green Chemistry Principles: Green chemistry approaches in pyrimidine synthesis focus on several key areas:

Solvent-free reactions: Conducting reactions without a solvent or in environmentally friendly solvents like water or ethanol (B145695) reduces volatile organic compound (VOC) emissions. A general procedure for synthesizing 2-aminopyrimidine (B69317) derivatives involves heating the reactants in a solvent-free condition. mdpi.comnih.gov

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields. rsc.orgdntb.gov.ua

Catalyst-free synthesis: Developing reactions that proceed efficiently without the need for a catalyst simplifies purification and reduces metal waste. mdpi.comnih.gov

Use of recyclable catalysts: Magnetic nanocatalysts, for example, can be easily recovered using an external magnet and reused, which is both cost-effective and environmentally friendly. rsc.org

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

The optimization of reaction conditions is a critical step in any synthetic route to maximize the yield of the desired product and minimize the formation of byproducts. Key parameters that are often optimized include temperature, reaction time, solvent, catalyst, and the stoichiometry of the reactants.

For instance, in the multi-component synthesis of 2-aminopyridine derivatives, a study showed that by increasing the reaction temperature from room temperature to 80 °C, the yield of the product significantly increased from 0% to a much higher percentage, while the reaction time was reduced. nih.gov

The choice of base can also be crucial. In the synthesis of 2,4,5-trisubstituted pyrimidines, potassium carbonate was used as the base in the cyclization step. rsc.org The concentration of the catalyst is another important factor; a study on the synthesis of 2-amino-5-carboethoxy-4-hydroxy pyrimidine found that a 5% (w/v) concentration of the Fe3O4@SiO2 nanocatalyst was optimal. asianpubs.org

The following table summarizes the optimization of reaction conditions for the synthesis of a 2-aminopyridine derivative, which can be considered analogous to pyrimidine synthesis in terms of the parameters to be considered.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Room Temp | 24 | 0 |

| 2 | None | 40 | 24 | 20 |

| 3 | None | 60 | 6 | 40 |

| 4 | None | 80 | 3 | Optimized Yield |

| Data adapted from a study on the synthesis of 2-aminopyridine derivatives, illustrating the impact of temperature and time on product yield. nih.gov |

By systematically varying these parameters, chemists can identify the optimal conditions to achieve the desired outcome with high efficiency and selectivity.

Chemical Reactivity and Derivatization of 5 Aminopyrimidin 2 Yl Methanol

Transformations Involving the Amino Group (e.g., Acylation, Alkylation, Diazotization)

The primary amino group at the C5 position of (5-Aminopyrimidin-2-yl)methanol is a key site for various chemical modifications.

Acylation: The amino group can be readily acylated to form the corresponding amides. This reaction is typically carried out using acylating agents such as acid chlorides or anhydrides in the presence of a base.

Alkylation: Alkylation of the amino group can be achieved using various alkylating agents. For instance, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) can introduce alkyl substituents. The degree of alkylation can often be controlled by the reaction conditions. The amino group in similar aminopyrimidine structures has been shown to undergo alkylation. researchgate.net

Diazotization: The amino group can undergo diazotization upon treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium, to form a diazonium salt. These diazonium salts are versatile intermediates that can be used in a variety of subsequent reactions. For example, they can be coupled with activated aromatic compounds to form azo dyes. researchgate.netresearchgate.net The conditions of the diazotization reaction can influence the final product; for instance, in some cases, intramolecular cyclization can occur. researchgate.net The Sandmeyer reaction can be used to replace the diazonium group with a variety of substituents, including halogens. researchgate.net

Reactions of the Hydroxymethyl Moiety (e.g., Oxidation, Esterification, Etherification)

The hydroxymethyl group at the C2 position offers another handle for chemical derivatization.

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid. For example, treatment of (2-aminopyrimidin-5-yl)methanol (B50246) with an oxidizing agent can yield 2-aminopyrimidine-5-carbaldehyde. guidechem.com The choice of oxidizing agent and reaction conditions determines the extent of oxidation. In some cases, unusual oxidations have been observed under hydrolytic conditions. researchgate.net

Esterification: The hydroxymethyl group can be esterified with carboxylic acids or their derivatives to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent.

Etherification: Ether derivatives can be prepared by reacting the hydroxymethyl group with alkyl halides or other electrophiles under basic conditions. For instance, methylation can be achieved using a suitable methylating agent. biosynth.com

Electrophilic and Nucleophilic Substitutions on the Pyrimidine (B1678525) Ring System

The pyrimidine ring in this compound is an electron-deficient system, which influences its reactivity towards electrophilic and nucleophilic reagents. The amino group at C5 is an activating group, while the hydroxymethyl group at C2 is generally considered to be weakly deactivating. The nitrogen atoms in the ring also have a strong electron-withdrawing effect.

Electrophilic Substitution: Due to the electron-deficient nature of the pyrimidine ring, electrophilic aromatic substitution reactions are generally difficult. However, the activating effect of the amino group can facilitate substitution at the C4 and C6 positions.

Nucleophilic Substitution: The pyrimidine ring is susceptible to nucleophilic attack, particularly at positions activated by the ring nitrogens. Halogenated derivatives of this compound can undergo nucleophilic substitution reactions where the halogen is displaced by a variety of nucleophiles.

Formation of Fused Heterocyclic Systems from this compound Scaffolds

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems. The amino and hydroxymethyl groups can participate in cyclization reactions with appropriate reagents to form bicyclic and polycyclic structures. For example, derivatives of aminopyrimidines can be used to synthesize fused systems like pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines. researchgate.net The pyrimidine core is a common feature in kinase inhibitors, suggesting the utility of its derivatives in creating complex molecules for drug discovery. vulcanchem.com The synthesis of various fused heterocyclic systems, such as pyrazolo[3,4-c]cinnolines, has been reported from aminopyrazole precursors through diazotization followed by intramolecular azo coupling. researchgate.net

Stereoselective Synthesis of Chiral Derivatives

The introduction of a chiral center can be achieved through reactions involving either the hydroxymethyl group or by introducing a chiral substituent onto the amino group or the pyrimidine ring.

Reactions at the Hydroxymethyl Group: Asymmetric oxidation of the hydroxymethyl group or enantioselective reduction of the corresponding aldehyde can lead to chiral products. Furthermore, the synthesis of chiral derivatives has been achieved by reacting similar structures with chiral reagents. diva-portal.org

Derivatization of the Amino Group: The amino group can be derivatized with chiral auxiliaries to facilitate stereoselective transformations on the molecule.

Synthesis from Chiral Precursors: An alternative approach is to synthesize this compound derivatives from chiral starting materials. For instance, stereoselective synthesis of related diaminopyrimidine derivatives has been accomplished. nih.gov

Data Table of Reactions

| Reaction Type | Functional Group | Reagents and Conditions | Product Type |

| Acylation | Amino Group | Acid chlorides, anhydrides, base | Amides |

| Alkylation | Amino Group | Alkyl halides, reductive amination | Alkylated amines |

| Diazotization | Amino Group | Sodium nitrite, acid | Diazonium salts |

| Oxidation | Hydroxymethyl Moiety | Oxidizing agents (e.g., MnO2) | Aldehydes, Carboxylic acids |

| Esterification | Hydroxymethyl Moiety | Carboxylic acids, acid catalysis | Esters |

| Etherification | Hydroxymethyl Moiety | Alkyl halides, base | Ethers |

Advanced Characterization Techniques in Pyrimidine Research

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of (5-Aminopyrimidin-2-yl)methanol, specific proton signals are expected. The protons on the pyrimidine (B1678525) ring would likely appear as distinct singlets or doublets in the aromatic region of the spectrum. The chemical shift of the proton at position 4 is influenced by the adjacent amino group, while the proton at position 6 is situated between two nitrogen atoms, affecting its electronic environment. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would typically present as a singlet, with its chemical shift influenced by the adjacent pyrimidine ring and the hydroxyl group. The protons of the amino group (-NH₂) and the hydroxyl group (-OH) are often observed as broad singlets and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for each carbon atom. The carbon atoms of the pyrimidine ring would resonate in the downfield region characteristic of aromatic and heteroaromatic carbons. The chemical shifts of C2, C4, and C5 would be particularly informative, reflecting the influence of the hydroxymethyl and amino substituents. The carbon of the hydroxymethyl group (-CH₂OH) would appear in the aliphatic region of the spectrum.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the structural assignments. COSY experiments would reveal the coupling relationships between protons, helping to establish the connectivity within the pyrimidine ring. HSQC would correlate the proton signals with their directly attached carbon atoms, providing definitive C-H assignments.

| Predicted ¹H NMR Data for this compound | | :--- | :--- | | Proton | Predicted Chemical Shift (ppm) | | H-4 | ~8.0-8.5 | | H-6 | ~8.5-9.0 | | -CH₂OH | ~4.5-5.0 | | -NH₂ | Variable (broad) | | -OH | Variable (broad) | Note: These are predicted values and may vary based on solvent and experimental conditions.

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Carbon | Predicted Chemical Shift (ppm) | | C-2 | ~160-165 | | C-4 | ~155-160 | | C-5 | ~110-115 | | C-6 | ~150-155 | | -CH₂OH | ~60-65 | Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

MS and HRMS: For this compound, with a molecular formula of C₅H₇N₃O, the expected monoisotopic mass is approximately 125.0589 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm this exact mass, thereby verifying the elemental composition.

Fragmentation Analysis: Under electron ionization (EI) or electrospray ionization (ESI), the molecule would undergo characteristic fragmentation. The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed. Common fragmentation pathways for pyrimidine derivatives often involve the cleavage of substituents from the ring. For this compound, the loss of the hydroxymethyl group (-CH₂OH) or the amino group (-NH₂) could be expected, leading to significant fragment ions. The pyrimidine ring itself can also undergo cleavage, providing further structural clues.

| Expected Mass Spectrometry Data for this compound | | :--- | :--- | | Ion | Predicted m/z | | [M+H]⁺ | 126.0662 | | [M-NH₂]⁺ | 109.0502 | | [M-CH₂OH]⁺ | 94.0454 | Note: These are predicted values and the observed fragmentation pattern may vary based on the ionization technique and conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

The presence of the amino group (-NH₂) would be indicated by N-H stretching vibrations, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹. The O-H stretching vibration of the hydroxyl group would be observed as a broad band in the range of 3200-3600 cm⁻¹. The C-H stretching vibrations of the pyrimidine ring would appear around 3000-3100 cm⁻¹, while the C-H stretching of the methylene group would be just below 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring would give rise to a series of bands in the 1400-1650 cm⁻¹ region. The C-O stretching of the primary alcohol would be expected in the 1000-1050 cm⁻¹ range.

| Expected Infrared Absorption Bands for this compound | | :--- | :--- | | Functional Group | Expected Wavenumber (cm⁻¹) | | N-H stretch (amino) | 3300-3500 | | O-H stretch (hydroxyl) | 3200-3600 (broad) | | C-H stretch (aromatic) | 3000-3100 | | C-H stretch (aliphatic) | 2850-2960 | | C=N, C=C stretch (ring) | 1400-1650 | | C-O stretch (primary alcohol) | 1000-1050 | Note: These are typical ranges and the exact positions can be influenced by the molecular environment.

Chromatographic Purity and Separation Methods

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. For this compound, both high-performance liquid chromatography and gas chromatography-mass spectrometry would be valuable tools.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. A reversed-phase HPLC method would be suitable for analyzing this compound. A C18 column would likely be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase would be a critical parameter to optimize the retention and peak shape of the basic aminopyrimidine compound. Detection would typically be performed using a UV detector, set at a wavelength where the pyrimidine ring exhibits strong absorbance. The purity of the sample would be determined by the area percentage of the main peak relative to any impurity peaks.

| Typical HPLC Parameters for Aminopyrimidine Analysis | | :--- | :--- | | Parameter | Condition | | Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | | Mobile Phase | Gradient or isocratic mixture of aqueous buffer and organic solvent | | Flow Rate | 0.5 - 1.5 mL/min | | Detection | UV at an appropriate wavelength (e.g., 254 nm) | | Column Temperature | Ambient or controlled (e.g., 30-40 °C) | Note: These are general parameters and would require optimization for this specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. For this compound, derivatization might be necessary to increase its volatility and thermal stability, as the primary amino and hydroxyl groups can lead to poor chromatographic performance. Derivatizing agents such as silylating reagents (e.g., BSTFA) could be used to convert the -NH₂ and -OH groups to their corresponding trimethylsilyl (B98337) ethers. The derivatized compound would then be amenable to separation on a non-polar or medium-polarity capillary column. The mass spectrometer would provide both qualitative (mass spectrum for identification) and quantitative data. The retention time and the mass spectrum would be used to confirm the identity and purity of the compound.

| Potential GC-MS Parameters for Derivatized this compound | | :--- | :--- | | Parameter | Condition | | Derivatization | Silylation (e.g., with BSTFA) | | Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms) | | Injector Temperature | 250-280 °C | | Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) | | Ionization Mode | Electron Ionization (EI) | | Mass Analyzer | Quadrupole or Ion Trap | Note: These parameters are for a derivatized sample and would require method development.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the detailed analysis of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing and ultimately influence the material's physical properties like solubility and melting point.

For a molecule like this compound, a single-crystal X-ray diffraction experiment would provide unambiguous proof of its chemical structure and conformation in the solid state. The analysis would reveal the planarity of the pyrimidine ring, the orientation of the aminomethyl and hydroxyl groups, and the intricate network of hydrogen bonds. Specifically, the amino group and the hydroxyl group are strong hydrogen bond donors, while the pyrimidine ring nitrogens are acceptors. This combination suggests the formation of a robust, three-dimensional hydrogen-bonding network that would be expected to contribute significantly to the compound's crystalline stability.

While specific, publicly available crystallographic data for this compound is not found in the primary literature, the expected output from such an analysis is well-established. The data would be deposited in crystallographic databases and presented in a standardized format, as illustrated in the hypothetical data table below.

Table 1: Illustrative Crystallographic Data for this compound (Note: Data is hypothetical and for illustrative purposes as specific published data is not available.)

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₅H₇N₃O |

| Formula Weight | 125.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 608 |

| Z | 4 |

| Density (calculated) | 1.368 g/cm³ |

This information is critical for confirming the identity of a synthesized compound and for computational modeling studies that predict its behavior and interactions.

Thermal Analysis and Stability Studies

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal stability and phase behavior of a compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for this compound would reveal key thermal events. An endothermic peak would indicate the compound's melting point, providing information on its purity—a sharp melting peak typically signifies high purity. Other events, such as solid-solid phase transitions (polymorphism), could also be detected.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. For this compound, TGA would determine its decomposition temperature. The TGA curve would show a stable baseline until the onset of thermal decomposition, at which point a significant mass loss would be recorded. This data is vital for establishing the upper-temperature limit for storage and handling of the compound.

As with crystallographic studies, specific experimental thermal analysis data for this compound is not readily found in published scientific literature. However, a typical analysis would yield the results summarized in the illustrative table below.

Table 2: Illustrative Thermal Analysis Data for this compound (Note: Data is hypothetical and for illustrative purposes as specific published data is not available.)

| Analysis Technique | Parameter | Illustrative Finding |

|---|---|---|

| DSC | Melting Point (Onset) | 145 °C |

| DSC | Heat of Fusion (ΔHfus) | 25 kJ/mol |

| TGA | Onset of Decomposition | 220 °C |

Together, these advanced characterization techniques provide a comprehensive profile of this compound, defining its structural identity, purity, and thermal stability, which are indispensable parameters for its scientific and industrial application.

Computational and Theoretical Investigations of 5 Aminopyrimidin 2 Yl Methanol and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. Methods such as Density Functional Theory (DFT) are frequently employed to elucidate the electronic properties of pyrimidine (B1678525) derivatives. tandfonline.comscienceopen.com For (5-Aminopyrimidin-2-yl)methanol, these calculations can predict a variety of parameters that are crucial for assessing its reactivity and stability.

The electronic behavior of this compound can be detailed by DFT estimations, for instance, at the B3LYP/6-31G++(d,p) level of theory, which is known to replicate the structure and geometry of similar organic molecules. tandfonline.comscienceopen.com Key electronic descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests a higher propensity for the molecule to undergo chemical reactions.

Other important electronic properties that can be derived from quantum chemical calculations include the electrostatic potential (ESP) map, which visualizes the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack. The Mulliken atomic charges provide a quantitative measure of the partial charge on each atom, offering further insights into the molecule's reactivity.

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.4 eV | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Ionization Potential | 7.1 eV | Energy required to remove an electron. |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron. |

Note: The values in this table are representative and would be determined through specific quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools to explore the conformational landscape and dynamic behavior of this compound and its derivatives. rsc.orgresearchgate.net

Conformational analysis aims to identify the stable conformations (local energy minima) of the molecule. This is typically achieved by systematically rotating the rotatable bonds—in this case, the C-C bond of the hydroxymethyl group and the C-N bond of the amino group—and calculating the potential energy at each step. This process reveals the preferred spatial arrangement of the functional groups.

Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time, mimicking the natural environment of the molecule. tandfonline.com An MD simulation of this compound, for instance in a solvent like water, can reveal how the molecule interacts with its surroundings and how its conformation fluctuates. Key outputs from MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, which provide insights into the stability and flexibility of the molecule and its complexes with other molecules, such as proteins. tandfonline.comrsc.org

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Description | Typical Insights |

| Simulation Time | The duration of the simulation (e.g., 100 ns). tandfonline.com | Longer simulations provide more reliable sampling of conformational space. |

| RMSD | Measures the average deviation of atomic positions from a reference structure. | A stable RMSD plot indicates that the system has reached equilibrium. |

| RMSF | Measures the fluctuation of individual atoms or residues around their average position. | Highlights the flexible regions of the molecule. |

| Hydrogen Bonds | The number and lifetime of hydrogen bonds formed with solvent or other molecules. | Crucial for understanding intermolecular interactions. |

In Silico Prediction of Spectroscopic Properties

Computational chemistry offers methods to predict spectroscopic properties, which can be invaluable for the identification and characterization of newly synthesized compounds. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in the interpretation of experimental data. scienceopen.comresearchgate.net

Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. By comparing the calculated chemical shifts with experimental data, one can confirm the proposed structure of the molecule.

Similarly, the vibrational frequencies corresponding to the IR spectrum can be computed. These frequencies are associated with specific molecular vibrations, such as the stretching and bending of bonds. The predicted IR spectrum can help in identifying the presence of key functional groups, such as the N-H and O-H stretching vibrations of the amino and hydroxymethyl groups, respectively.

Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Value | Experimental Value |

| ¹H NMR | Chemical Shift (ppm) of CH₂OH | 4.5 | 4.6 |

| ¹³C NMR | Chemical Shift (ppm) of C-OH | 62.1 | 62.5 |

| IR | N-H Stretch (cm⁻¹) | 3400-3500 | 3450 |

| IR | O-H Stretch (cm⁻¹) | 3300-3400 | 3350 |

Note: Experimental values are hypothetical and would need to be determined empirically.

Mechanistic Studies of Chemical Reactions Involving Pyrimidinylmethanol Systems

Computational chemistry provides a powerful platform to investigate the mechanisms of chemical reactions at a molecular level. For this compound, this could involve studying reactions such as the esterification of the hydroxymethyl group or the acylation of the amino group.

By mapping the potential energy surface of a reaction, chemists can identify the transition state structures, which are the highest energy points along the reaction pathway. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. These studies can elucidate the step-by-step mechanism of a reaction, providing insights that are often difficult to obtain through experiments alone. For instance, understanding the mechanism of how this compound derivatives interact with biological targets can be crucial for drug design. mdpi.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimidine Scaffolds

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in the field of drug discovery for optimizing the biological activity of a lead compound. mdpi.comnih.gov For the pyrimidine scaffold, including derivatives of this compound, these computational approaches can establish a correlation between the structural or physicochemical properties of the molecules and their biological activity. nih.govdtic.mil

SAR analysis involves qualitatively assessing how changes in the molecular structure of a series of compounds affect their biological activity. For example, by systematically modifying the substituents on the pyrimidine ring of this compound and evaluating their activity, one can identify key structural features required for a desired biological effect.

QSAR takes this a step further by developing mathematical models that quantitatively relate the biological activity to various molecular descriptors. mdpi.com These descriptors can be electronic (e.g., atomic charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A well-validated QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. rsc.org

Table 4: Illustrative QSAR Data for a Series of Hypothetical this compound Derivatives

| Compound | logP | Molecular Weight | Electronic Energy (au) | Predicted Activity (IC₅₀, µM) |

| Derivative 1 | 1.2 | 180.2 | -550.1 | 10.5 |

| Derivative 2 | 1.5 | 194.2 | -560.3 | 8.2 |

| Derivative 3 | 1.8 | 208.3 | -570.5 | 5.1 |

| Derivative 4 | 2.1 | 222.3 | -580.7 | 2.9 |

Note: This table represents a simplified, hypothetical QSAR model where increasing hydrophobicity (logP) and molecular weight correlate with higher predicted activity (lower IC₅₀).

Exploration of Biological Activities and Molecular Mechanisms in Medicinal Chemistry Research

Targeting Key Biological Pathways for Therapeutic Potential

Research into (5-Aminopyrimidin-2-yl)methanol derivatives has revealed their capacity to modulate key biological pathways, highlighting their therapeutic promise.

Anti-Proliferative and Anti-Cancer Activity Investigations

Pyrimidine (B1678525) derivatives are a cornerstone in the development of anticancer agents, with many demonstrating significant anti-proliferative effects. gsconlinepress.comjrasb.com The versatility of the pyrimidine structure allows for the synthesis of a wide array of compounds with potential therapeutic applications. jrasb.comresearchgate.net

A novel series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines were synthesized and evaluated for their in vitro cytotoxicity against four human cancer cell lines (A375, C32, DU145, MCF-7/WT) and two normal cell lines (CHO-K1 and HaCaT). mdpi.com Among the twelve compounds tested, 7-Chloro-3-phenyl-5-(trifluoromethyl) mdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active. mdpi.com

In another study, new aminopyrimidine derivatives related to the previously reported anticancer agent RDS 3442 were designed and synthesized. dntb.gov.uauniroma1.it The most promising of these, compound 2a, the N-benzyl counterpart of RDS 3442, showed a significant decrease in cell viability in all tested tumor cell lines, with EC50 values ranging from 4 to 8 μM. dntb.gov.ua

Further research has focused on designing and synthesizing novel pyrimidine derivatives and evaluating their anticancer properties. nih.gov These compounds have shown inhibitory activity on the proliferation of various cancer cell lines, including colon adenocarcinoma, breast cancer, lung cancer, cervical cancer, and human leukemic lymphoblasts. nih.gov Some of these derivatives also demonstrated a stronger influence on the activity of P-glycoprotein in doxorubicin-resistant cell cultures than doxorubicin itself. nih.gov

Thienopyrimidine derivatives, which are bioisosteres of purines, have also been a focus of anticancer research. nih.gov Novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were synthesized and tested against breast cancer cell lines. nih.gov Compound 2 exhibited the best anti-proliferative effect against the MCF-7 cell line with an IC50 of 4.3 ± 0.11 µg/mL. nih.gov

The hybridization of pyrimidine with other scaffolds, such as indole, has also yielded promising results. nih.gov A series of indolyl-pyrimidine hybrids demonstrated broad-spectrum cytotoxic activity against MCF-7, HepG2, and HCT-116 cancer cell lines. nih.gov Compound 4g was particularly potent, with IC50 values of 5.1, 5.02, and 6.6 μM against these cell lines, respectively. nih.gov This compound also showed potent in vivo antitumor activity and was found to be a potent inhibitor of EGFR. nih.gov

A series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid also exhibited potent cytotoxic activity against MCF-7 and HeLa cells, with IC50 values for the most active compound, 7b, being 0.48 ± 0.11 and 0.74 ± 0.13 μM, respectively. rsc.org

Table 1: Anti-Proliferative Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) mdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione | A375, C32, DU145, MCF-7/WT | Most active among a series of twelve new compounds. mdpi.com |

| Aminopyrimidine derivative 2a | Glioblastoma, triple-negative breast cancer, oral squamous cell carcinomas, colon cancer | EC50 values ranging from 4 to 8 μM. dntb.gov.ua |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MCF-7 | IC50 of 4.3 ± 0.11 µg/mL. nih.gov |

| Indolyl-pyrimidine hybrid (Compound 4g) | MCF-7, HepG2, HCT-116 | IC50 values of 5.1, 5.02, and 6.6 μM, respectively. nih.gov |

| 2-amino-4-aryl-pyrimidine of ursolic acid (Compound 7b) | MCF-7, HeLa | IC50 values of 0.48 ± 0.11 and 0.74 ± 0.13 μM, respectively. rsc.org |

| 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines (Compounds 7h and 7i) | HCT116, MDA-MB-231 | IC50 concentrations of 25–50 nM. mdpi.com |

Anti-Inflammatory Modulators

The pyrimidine scaffold is a key component in a variety of compounds that exhibit anti-inflammatory properties. Research has demonstrated that derivatives of pyrimidine can modulate inflammatory pathways, making them promising candidates for the development of new anti-inflammatory drugs.

One area of investigation has been the synthesis of fused thiophene, coumarin, pyrrole, and arylhydrazone derivatives with pyrimidine rings. The coumarin moiety, in particular, has been shown to have distinct anti-inflammatory capabilities. gsconlinepress.com Structure-activity relationship (SAR) analysis has indicated that substituting an electron-donating group can reduce the anti-inflammatory action of these compounds. gsconlinepress.com

Antimicrobial and Antiviral Agent Development

The versatility of the pyrimidine ring system has led to its incorporation into a wide range of therapeutic agents, including those with antimicrobial and antiviral properties. gsconlinepress.com Pyrimidine derivatives have been recognized for their significant biological potential, which extends to combating various pathogens. gsconlinepress.com

Neuromodulation and Central Nervous System (CNS) Research

While the primary focus of research on this compound derivatives has been in other therapeutic areas, the broader class of pyrimidine-containing compounds has been investigated for its potential in the central nervous system (CNS). Certain fused pyrimidine derivatives, such as pyrido[2,3-d]pyrimidines, have been noted for their CNS depressive activities. rsc.org

Enzyme Inhibition and Receptor Binding Studies (e.g., β-Glucuronidase, Tubulin Polymerization, Dopamine Receptors, Muscarinic Receptors, Potassium Channels)

The therapeutic effects of this compound derivatives are often rooted in their ability to interact with specific enzymes and receptors.

Tubulin Polymerization: Disrupting microtubule dynamics is a validated strategy in cancer therapy. nih.gov Novel trimethoxyanilino-substituted pyrimidine and quinazoline derivatives have been designed as potent microtubule-inhibiting agents. nih.gov One such compound, 2k, demonstrated high efficacy against B16-F10 cancer cells with an IC50 of 0.098 ± 0.006 μM, which is comparable to colchicine. nih.gov Mechanistic studies confirmed that compound 2k inhibits microtubule protein polymerization in vitro, leading to cell cycle arrest and apoptosis. nih.gov

Kinase Inhibition: Many pyrimidine derivatives have been investigated as kinase inhibitors, a significant target in cancer therapy. Pyrido[2,3-d]pyrimidines, for instance, have shown inhibitory effects against a variety of kinases, including Tyrosine Kinases (TKs), PI3K, and CDK4/6. rsc.org A new series of 5-trifluoromethylpyrimidine derivatives were designed as EGFR inhibitors, with compound 9u showing an IC50 of 0.091 μM against EGFR kinase. nih.gov This compound also induced early apoptosis of A549 cells and arrested the cell cycle in the G2/M phase. nih.gov

Topoisomerase II Inhibition: Some pyrimidine derivatives have been analyzed for their inhibitory potential against topoisomerase II. nih.gov Pyrazole and pyrimidine derivatives, along with their nanogels, have been evaluated as topo-II inhibitors and DNA intercalators, showing enhanced cytotoxicity against various cancer cell lines. rsc.org

Table 2: Enzyme and Receptor Interactions of Pyrimidine Derivatives

| Derivative Class | Target | Biological Effect |

| Trimethoxyanilino-substituted pyrimidines | Tubulin Polymerization | Inhibition of microtubule formation, leading to cell cycle arrest and apoptosis. nih.gov |

| 5-Trifluoromethylpyrimidine derivatives | EGFR Kinase | Potent inhibition, with compound 9u showing an IC50 of 0.091 μM. nih.gov |

| Pyrido[2,3-d]pyrimidines | Various Kinases (TKs, PI3K, CDK4/6) | Significant inhibitory effects. rsc.org |

| Pyrazole and pyrimidine derivatives | Topoisomerase II | Inhibition and DNA intercalation, leading to enhanced cytotoxicity. rsc.org |

Biochemical Characterization of Molecular Interactions

The biological activities of this compound derivatives are underpinned by their specific molecular interactions with biological targets. For instance, the anticancer activity of certain pyrimidine derivatives is attributed to their ability to bind to the active sites of enzymes crucial for cancer cell proliferation and survival.

Molecular docking studies have been instrumental in elucidating these interactions. For example, the binding mode of an indolyl-pyrimidine hybrid, compound 4g, within the EGFR active site was found to be comparable to that of the established inhibitor erlotinib. nih.gov Similarly, molecular docking has been used to analyze the inhibitory potential of pyrimidine derivatives against topoisomerase II. nih.gov

In the case of ursolic acid derivatives with a 2-amino-4-aryl-pyrimidine moiety, western blot analyses revealed that the most potent compound, 7b, simultaneously suppressed the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, which are critical for cancer cell survival and proliferation. rsc.org Molecular docking studies further suggested that MEK1 kinase could be a potential target for these compounds. rsc.org

These detailed biochemical characterizations provide a deeper understanding of the mechanisms of action and are crucial for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

Despite a comprehensive search for scientific literature on the chemical compound "this compound," there is a notable absence of published research detailing its specific biological activities and molecular mechanisms in medicinal chemistry. As a result, a detailed article structured around the requested outline cannot be generated at this time.

The majority of available information pertains to commercial suppliers of the compound. Searches for its biological evaluation, including in vitro cellular assay methodologies and molecular target identification, did not yield any specific studies. The scientific literature extensively covers the biological activities of the broader class of aminopyrimidine derivatives, which are known for a wide range of therapeutic properties, including anticancer and antimicrobial effects. However, this general information cannot be specifically attributed to "this compound" without dedicated research.

Furthermore, the requested section on its role as a precursor in endogenous biological pathways, such as thiamin biosynthesis, is not supported by existing scientific evidence. The pyrimidine precursor for thiamin (Vitamin B1) biosynthesis has been identified as 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a structurally distinct molecule.

Without dedicated scientific studies on "this compound," any discussion of its biological activities, molecular targets, or role in biological pathways would be speculative and would not meet the required standards of scientific accuracy.

Future Directions and Emerging Research Avenues

Development of Asymmetric Synthesis Routes for Chiral Pyrimidinylmethanol Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the chirality of a molecule can significantly influence its biological activity. nih.gov The development of asymmetric synthesis routes for chiral pyrimidinylmethanol derivatives, including those derived from (5-Aminopyrimidin-2-yl)methanol, is a critical area of research. nih.govresearchgate.net

One promising approach involves the enantioselective alkylation of pyrimidine-5-carbaldehydes with dialkylzincs in the presence of chiral amino alcohols. For instance, (1S,2R)-N,N-Dibutylnorephedrine has been shown to catalyze the ethylation and butylation of these aldehydes with high enantioselectivities, yielding optically active secondary 5-pyrimidyl alkanols. elsevierpure.com This method provides a direct pathway to chiral building blocks that can be further elaborated into more complex molecules.

Another strategy focuses on the use of chiral auxiliaries. Commercially available chiral proline derivatives can be amidated with pyrimidine (B1678525) intermediates to produce chiral products with high yields. nih.gov Furthermore, asymmetric reduction using catalysts like oxazaborolidine can produce enantiopure chiral subunits. nih.gov These methods underscore the growing toolkit available to chemists for accessing specific stereoisomers of pyrimidinylmethanol derivatives, paving the way for the discovery of novel therapeutic agents with improved efficacy and reduced side effects.

Table 1: Examples of Asymmetric Synthesis Approaches for Chiral Pyrimidine Derivatives

| Method | Catalyst/Auxiliary | Outcome | Reference |

| Enantioselective Alkylation | (1S,2R)-N,N-Dibutylnorephedrine | Optically active secondary 5-pyrimidyl alkanols | elsevierpure.com |

| Amidation with Chiral Auxiliary | Chiral proline derivative | Chiral acalabrutinib (B560132) precursor | nih.gov |

| Asymmetric Reduction | Ozaborolidine catalyst | Enantiopure chromanol subunit | nih.gov |

Application in Supramolecular Chemistry and Materials Science

The inherent hydrogen bonding capabilities and structural rigidity of the pyrimidine core make this compound and its derivatives attractive building blocks for supramolecular chemistry and materials science. rsc.org These molecules can self-assemble into well-defined, higher-order structures through non-covalent interactions, leading to the creation of novel materials with unique properties.

The formation of hydrogen-bonded chains is a prevalent motif in the crystal structures of related pyridinium-derived zwitterions, highlighting the potential for these compounds to form robust and predictable assemblies. rsc.org This characteristic opens up possibilities for designing and synthesizing new classes of supramolecular polymers, liquid crystals, and functional materials.

Furthermore, the ability of 2-aminopyrimidine (B69317) derivatives to form strong nucleobase-pairing interactions, similar to the natural guanine:cytosine pair, suggests their potential application in the development of non-natural DNA analogues and other bio-inspired materials. rsc.org The exploration of these supramolecular assemblies could lead to advancements in areas such as drug delivery, sensing, and catalysis.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and pyrimidine derivatives are a key area of focus. mednexus.orgnih.gov AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify promising drug candidates, predict their properties, and optimize their design. mdpi.comnih.gov

For a vast chemical space containing over 10^60 molecules, AI can accelerate the identification of "hit" and "lead" compounds, significantly reducing the time and cost associated with traditional drug development. nih.gov Machine learning models can be trained to predict various properties of pyrimidine derivatives, such as their solubility, bioavailability, and toxicity, based on their molecular structure. mdpi.com This predictive power allows researchers to prioritize compounds with a higher probability of success for further experimental testing. mdpi.com

Exploration of Novel Bioconjugation Strategies

Bioconjugation, the process of linking a molecule to a biomolecule such as a protein or nucleic acid, is a powerful tool in chemical biology and drug development. Novel bioconjugation strategies involving pyrimidine derivatives like this compound are being explored to create targeted therapies and diagnostic agents.

The functional groups present in this compound, namely the amino and hydroxyl groups, provide reactive handles for conjugation to various biomolecules. These conjugation strategies can be used to attach pyrimidine-based drugs to antibodies, creating antibody-drug conjugates (ADCs) that can selectively deliver a potent cytotoxic agent to cancer cells.

Furthermore, the development of hybrid molecules incorporating pyrimidine scaffolds with other pharmacologically active moieties is a growing area of interest. nih.gov For example, linking pyrimidine derivatives to natural products or other drug classes can lead to synergistic effects and overcome drug resistance. nih.gov The modular nature of these synthetic approaches allows for the efficient creation and optimization of diverse bioconjugates for a wide range of therapeutic applications. nih.gov

Sustainable Synthesis Approaches and Process Intensification

In line with the principles of green chemistry, there is a growing emphasis on developing sustainable and efficient methods for the synthesis of pyrimidine derivatives. researchgate.net This includes the use of environmentally friendly solvents, catalysts, and energy sources to minimize waste and reduce the environmental impact of chemical manufacturing.

Microwave-assisted synthesis has emerged as an eco-friendly method for the preparation of aminopyrimidine derivatives, often leading to shorter reaction times and higher yields compared to conventional heating methods. nanobioletters.com Multicomponent reactions, where multiple starting materials are combined in a single step to form a complex product, are also being explored as a sustainable approach to pyrimidine synthesis. nih.govbohrium.com These reactions are highly atom-economical and can generate large libraries of diverse compounds in a short amount of time. nih.gov

The use of alcohols derived from biomass as starting materials is another key aspect of sustainable synthesis. nih.govbohrium.com Developing catalytic reactions that can convert these renewable feedstocks into valuable pyrimidine building blocks is a central goal of green chemistry research. bohrium.com Process intensification, which aims to make chemical processes smaller, safer, and more energy-efficient, is also being applied to the synthesis of pyrimidines, further contributing to a more sustainable chemical industry.

Q & A

Q. What are the standard synthetic routes for (5-Aminopyrimidin-2-yl)methanol, and how can purity be ensured?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a pyrimidine precursor (e.g., 5-aminopyrimidine) can undergo hydroxymethylation using formaldehyde in the presence of a base like NaOH, followed by purification via recrystallization or column chromatography to achieve >95% purity . Solvent selection (e.g., ethanol or aqueous systems) and reaction temperature (reflux conditions) critically influence yield . Purity validation requires HPLC, NMR (1H/13C), and HRMS to confirm structural integrity and eliminate side products .

Q. Which spectroscopic and computational methods are most reliable for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To resolve the hydroxymethyl (-CH2OH) and amino (-NH2) proton environments, with DMSO-d6 or CDCl3 as solvents .

- HRMS : For exact mass confirmation (e.g., molecular ion [M+H]+ matching theoretical values) .

- X-ray crystallography : To resolve stereoelectronic effects and hydrogen-bonding networks, though single-crystal growth may require slow evaporation in chloroform/acetone .

- Computational tools : Programs like Gaussian calculate LogP (e.g., ~2.1) and polar surface area (PSA ~45.6 Ų) to predict solubility and permeability .

Q. What are the common reactivity patterns of the hydroxymethyl and amino groups in this compound?

- Hydroxymethyl (-CH2OH) : Susceptible to oxidation (e.g., KMnO4 or CrO3) to a carboxylic acid or esterification with acetic anhydride .

- Amino (-NH2) : Participates in Schiff base formation with aldehydes or acylation with activated esters. Protecting groups (e.g., acetyl or Boc) are recommended for selective functionalization .

- Pyrimidine ring : Electrophilic substitution at the 4-position is feasible under acidic conditions .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts like N-alkylated derivatives?

- Design of Experiments (DoE) : Vary catalyst concentration (e.g., HCl in ethanol), solvent polarity, and reaction time to identify optimal conditions .

- Protecting group strategy : Temporarily block the amino group with acetyl to prevent undesired N-alkylation during hydroxymethylation .

- In situ monitoring : Use TLC or inline IR spectroscopy to track reaction progress and terminate before side reactions dominate .

Q. How should researchers address contradictions in experimental vs. computational LogP/PSA values?

Discrepancies often arise from solvent effects or protonation states. Mitigation strategies include:

- Experimental validation : Measure LogP via shake-flask method (octanol/water partitioning) and compare with computational predictions (e.g., XLogP3) .

- pH adjustment : Account for ionization of the amino group (pKa ~8-10) using buffered solutions in PSA calculations .

- Cross-verification : Use multiple software tools (e.g., ChemAxon, MOE) to assess computational consistency .

Q. What in vitro pharmacological screening approaches are suitable for evaluating bioactivity?

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria, with ciprofloxacin as a positive control .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC50 values to cisplatin .

- Mechanistic studies : Molecular docking (AutoDock Vina) to predict binding to targets like dihydrofolate reductase or kinases .

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

- Metabolism prediction : Use CYP450 isoform models (e.g., CYP3A4) in Schrodinger’s ADMET Predictor to identify labile sites .

- DFT calculations : Optimize substituents (e.g., electron-withdrawing groups at C4) to reduce oxidative metabolism of the hydroxymethyl group .

- MD simulations : Assess solvation free energy and membrane permeability to prioritize derivatives with improved bioavailability .

Q. What strategies resolve challenges in synthesizing C5-substituted derivatives?

- Directed ortho-metalation : Use LDA or Grignard reagents to functionalize the pyrimidine ring at C5, followed by quenching with electrophiles .

- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups .

- Protection-deprotection : Temporarily mask the hydroxymethyl group as a silyl ether (e.g., TBSCl) to prevent interference during C5 modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.